molecular formula C12H4N6O14S B081862 Picryl sulfone CAS No. 10580-80-0

Picryl sulfone

Cat. No. B081862
CAS RN: 10580-80-0
M. Wt: 488.26 g/mol
InChI Key: LBSKWFDEDNVDAU-UHFFFAOYSA-N
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Description

Picryl sulfone is a chemical compound with the molecular formula C12H4N6O14S . It is also known by other names such as 1,1’-Sulfonylbis (2,4,6-trinitrobenzene), 1,1’-Sulfonylbis (2,4,6-trinitrobenzène) in French, and 1,1’-Sulfonylbis (2,4,6-trinitrobenzol) in German .


Synthesis Analysis

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . Recent developments in the synthesis of sulfones include direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones .


Molecular Structure Analysis

The molecular structure of Picryl sulfone consists of 12 carbon atoms, 4 hydrogen atoms, 6 nitrogen atoms, 14 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 488.257 Da and the monoisotopic mass is 487.950623 Da .


Chemical Reactions Analysis

Sulfones have been extensively exploited in organic synthesis across several decades . Since the first demonstration in 2005 that sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions, tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .

Scientific Research Applications

  • Suppressor Cells in Contact Sensitivity : Picryl sulfonic acid induces suppressor T cells that inhibit various phases of contact hypersensitivity reactions to picryl chloride. These suppressor cells exhibit specific inhibition of DNA synthesis in sensitized T cells and can be generated in adult thymectomized but not in cyclophosphamide-treated mice (Thomas, Watkins, & Asherson, 1979).

  • Inhibition of Antibody Production : T cells treated with picryl sulfonic acid can suppress the anti-trinitrophenyl (TNP) antibody responses in mice painted with picryl chloride, specifically affecting IgG PFC responses without influencing anti-TNP IgE responses (Thomas, Watkins, Cox, & Asherson, 1981).

  • Impact on Immune Cells' Migration : Specific suppressor cells induced by picryl sulfonic acid can block the reactivity of sensitized T cells in vitro, suggesting that suppressor T-cell products can interfere with the activity of effector T cells responsible for cell-mediated immunity (Zembala, Kowalczyk, Asherson, & Noworolski, 1981).

  • Role in Modulating Hypersensitivity Responses : In studies involving guinea pigs, the method of administering picryl sulfonic acid (e.g., aqueous vs. emulsified solvents) influenced the development of tolerance to contact sensitization with picryl chloride (Pomeranz, 1986).

  • Mechanisms of Suppressor Cell Activity : The production and role of macrophage suppressor factor in the inhibition of contact sensitivity to picryl chloride by specific T suppressor factor were explored. It was found that immune cells incubated in the suppressor factor lost the ability to transfer contact sensitivity (Ptak, Zembala, Hanczakowski‐Rewicka, & Asherson, 1978).

  • Enhancement of 5HT Uptake : Picryl sulfonic acid, as a modifier of amino groups in the platelet membrane, was studied for its effects on serotonin uptake and release reactions in platelets, indicating its potential biochemical applications (Harbury, Janszen, & Rutherford, 1977).

Future Directions

Recent progress in the field of sulfone synthesis has highlighted the need for more sustainable methods . Advances and existing limitations in traditional approaches towards sulfones have been reviewed, and novel emerging technologies for a more sustainable sulfone synthesis have been discussed . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

1,3,5-trinitro-2-(2,4,6-trinitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N6O14S/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)33(31,32)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKWFDEDNVDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065131
Record name Picryl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picryl sulfone

CAS RN

10580-80-0
Record name 2,2′,4,4′,6,6′-Hexanitrodiphenyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10580-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picryl sulfone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-sulfonylbis[2,4,6-trinitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Picryl sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,6-trinitrophenyl) sulphone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Kharasch, R SWIDLER - The Journal of Organic Chemistry, 1954 - ACS Publications
Herz and Tarbell (1), as well as Bordwell, Andersen, and Pitt (2) have re-cently reported interesting new syntheses of thiophenols. The purpose of the present communication is to report …
Number of citations: 23 pubs.acs.org
FE Walker, RJ Wasley - 1980 - osti.gov
An improved explosive composition is disclosed and comprises a major portion of an explosive having a detonation velocity between about 1500 and 10,000 meters per second and a …
Number of citations: 0 www.osti.gov
JE Nicholson, RE Snyder - 1982 - osti.gov
The geothermal environment and associated well completion problems are reviewed. Existing well completion equipment is surveyed and limitations are identified. A technical …
Number of citations: 1 www.osti.gov
MA Martínez Guerrero, M Palomares Alvarado
Number of citations: 0
R Donis Bravo, EI Guerrero Domínguez…
Number of citations: 0
A González Domínguez, G Islas Andrade…
Number of citations: 0

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